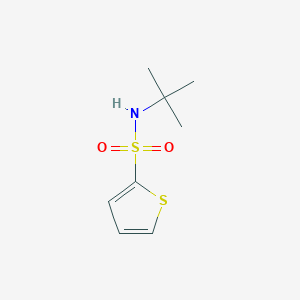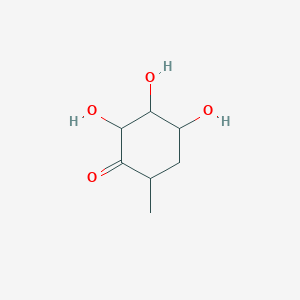
2,3,4-Trihydroxy-6-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trihydroxy-6-methylcyclohexanone, also known as 2,3,4-Trihydroxy-6-methylcyclohexane-1-one or simply THMCH, is a cyclic ketone compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biochemistry. THMCH is a natural product that can be found in various plants, such as the Chinese herb Salvia miltiorrhiza, and has been shown to possess a range of biological activities.
Scientific Research Applications
Microorganism Metabolites : Müller et al. (1986) identified (2S, 3R, 4R, 6R)-2,3,4-Trihydroxy-6-methylcyclohexanone from two strains of Actinomycetes, highlighting its potential as a metabolite in microbiological research (Müller et al., 1986).
Oxidation Studies : Atlamsani et al. (1993) studied the oxidation of 2-methylcyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, showcasing its role in oxidation reactions (Atlamsani et al., 1993).
Clathrate Formation : Barton et al. (2015) explored how 3- and 4-methylcyclohexanone are uniquely included in their higher energy axial methyl conformations in clathrates, demonstrating its significance in host-guest chemistry (Barton et al., 2015).
Heterogeneous Catalysis : Tanaka et al. (1974) investigated the competitive hydrogenation of cyclohexanone and methylcyclohexanones over group VIII metals, providing insights into catalysis involving these compounds (Tanaka et al., 1974).
Synthetic Applications : Sun et al. (2008) utilized 2-bromo-3-methylcyclohexanone in the synthesis of tetrahydrodibenzothiophene derivatives, demonstrating its utility in organic synthesis (Sun et al., 2008).
Liquid-Crystalline Materials : Bock et al. (2006) synthesized alkoxycarbonyl-substituted triphenylenes from 4-methylcyclohexanone, highlighting its application in creating materials for organic optoelectronics (Bock et al., 2006).
Conformational Analysis : Pivnenko et al. (2003) investigated the conformational states of 3R-methylcyclohexanone derivatives using NMR and molecular simulation, contributing to the understanding of stereochemistry in cyclohexanone derivatives (Pivnenko et al., 2003).
properties
CAS RN |
106750-01-0 |
|---|---|
Product Name |
2,3,4-Trihydroxy-6-methylcyclohexanone |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2,3,4-trihydroxy-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-4,6-8,10-11H,2H2,1H3 |
InChI Key |
FQFXYFNHFVFHPV-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(C1=O)O)O)O |
Canonical SMILES |
CC1CC(C(C(C1=O)O)O)O |
synonyms |
2,3,4-Trihydroxy-6-methylcyclohexanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



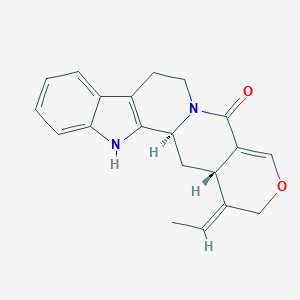
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
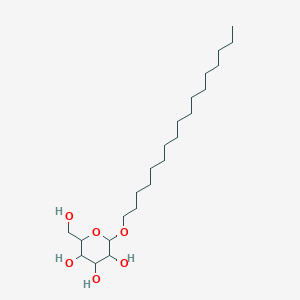
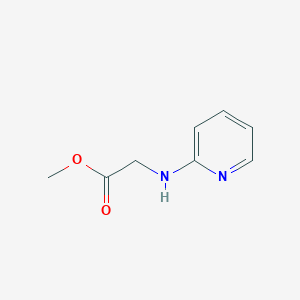
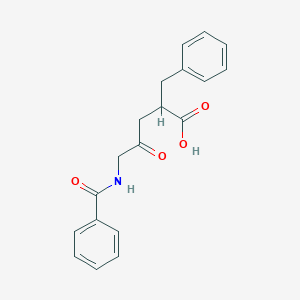

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
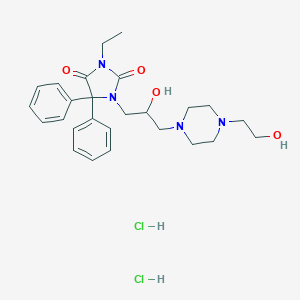
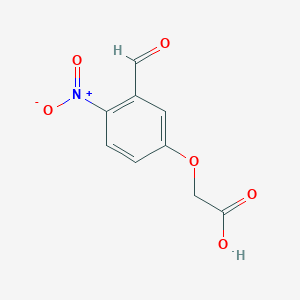
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


